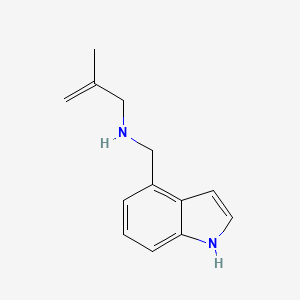
N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine, also known as JNJ-63533054, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to modulate the activity of histone deacetylases, which play a crucial role in regulating gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines in immune cells, and enhance synaptic plasticity and cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine is its potent anti-tumor activity, which makes it a potential candidate for cancer therapy. The compound has also demonstrated anti-inflammatory and neuroprotective effects, which could have therapeutic applications in various diseases. However, the compound has certain limitations in lab experiments, including its low solubility and stability, which could affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine. One potential direction is to further investigate the mechanism of action of the compound and identify the specific targets and pathways involved in its therapeutic effects. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of the compound in various disease models. Finally, clinical trials are needed to determine the potential therapeutic applications of N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine in humans.
Méthodes De Synthèse
The synthesis of N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine involves the reaction of 3,3-dimethylcyclopentene with ethyl 2-amino-4,5-dimethoxypyrimidine-5-carboxylate, followed by reduction and deprotection to yield the final product. The synthesis method has been optimized to achieve a high yield and purity of the compound.
Applications De Recherche Scientifique
N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders. The compound has demonstrated potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(3,3-dimethylcyclopentyl)-5-methoxypyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-12(2)5-4-9(6-12)15-11-13-7-10(16-3)8-14-11/h7-9H,4-6H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUDJDFXEFDHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC2=NC=C(C=N2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)


![2-[(2-Chloro-5-fluorophenyl)sulfonyl-propylamino]acetic acid](/img/structure/B6645425.png)

![2-[4-(2-Chloro-5-fluorophenyl)sulfonylmorpholin-3-yl]acetic acid](/img/structure/B6645434.png)


![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)

![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)
